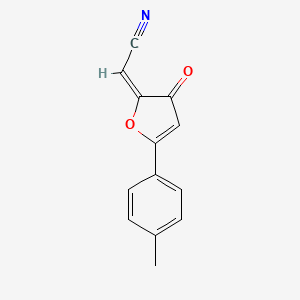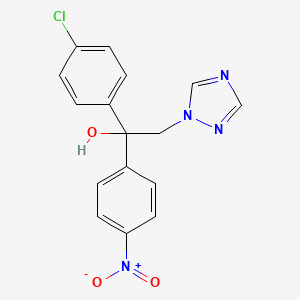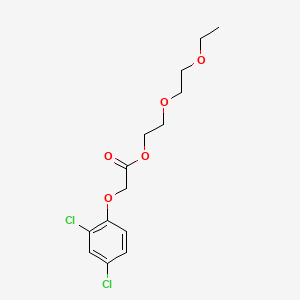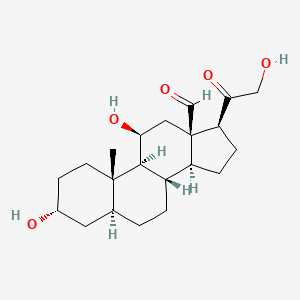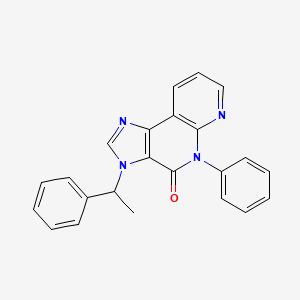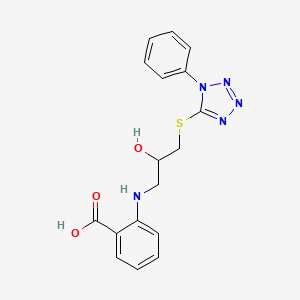
4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features azo groups, which are responsible for its chromophoric properties, making it valuable in creating vivid and stable colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with stilbene-2,2’-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a chromophore, absorbing specific wavelengths of light and producing vivid colors. The molecular targets and pathways involved include interactions with various enzymes and proteins that can catalyze the redox reactions, leading to changes in the compound’s color properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(2-disulfonic acid styryl) biphenyl
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- Bis(4-hydroxy-3-methylphenyl) sulfide
Uniqueness
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID stands out due to its unique combination of azo groups and stilbene backbone, which confer exceptional stability and color properties. Unlike other similar compounds, it offers a balance of high chromophoric activity and chemical stability, making it particularly valuable in applications requiring long-lasting and vibrant colors.
Propiedades
Número CAS |
79015-29-5 |
|---|---|
Fórmula molecular |
C28H24N4O8S2 |
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H24N4O8S2/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40)/b4-3+,31-29?,32-30? |
Clave InChI |
SUJXESLIIAUNSS-FPDVXUDYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



